molecular formula C17H25NO7 B14783352 Ethyl 4-{2-[3,4,5-trihydroxy-2-(hydroxymethyl)piperidin-1-yl]ethoxy}benzoate

Ethyl 4-{2-[3,4,5-trihydroxy-2-(hydroxymethyl)piperidin-1-yl]ethoxy}benzoate

Cat. No.: B14783352
M. Wt: 355.4 g/mol
InChI Key: NWWORXYTJRPSMC-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Emiglitate involves several steps, starting with the preparation of the deoxynojirimycin derivative. The synthetic route typically includes the protection of hydroxyl groups, selective oxidation, and subsequent deprotection. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Emiglitate undergoes various chemical reactions, including:

Scientific Research Applications

Emiglitate has a wide range of scientific research applications:

    Chemistry: Used as a model compound to study alpha-glucosidase inhibition.

    Biology: Investigated for its effects on glucose metabolism and insulin secretion.

    Medicine: Studied for its potential in managing diabetes mellitus by reducing postprandial hyperglycemia and insulin requirements.

Mechanism of Action

Emiglitate exerts its effects by inhibiting the activity of alpha-glucosidase, an enzyme involved in the breakdown of carbohydrates into glucose. This inhibition reduces the rate of glucose absorption in the intestines, leading to lower postprandial blood glucose levels. The molecular targets include acid glucan-1,4-alpha-glucosidase, and other related enzymes .

Comparison with Similar Compounds

Emiglitate is often compared with other alpha-glucosidase inhibitors such as:

Emiglitate stands out due to its potent inhibition of glucose-induced insulin release and its specific molecular targets, making it a valuable compound in both research and therapeutic applications.

Properties

IUPAC Name

ethyl 4-[2-[3,4,5-trihydroxy-2-(hydroxymethyl)piperidin-1-yl]ethoxy]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO7/c1-2-24-17(23)11-3-5-12(6-4-11)25-8-7-18-9-14(20)16(22)15(21)13(18)10-19/h3-6,13-16,19-22H,2,7-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWWORXYTJRPSMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OCCN2CC(C(C(C2CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60861033
Record name Ethyl 4-{2-[3,4,5-trihydroxy-2-(hydroxymethyl)piperidin-1-yl]ethoxy}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60861033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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